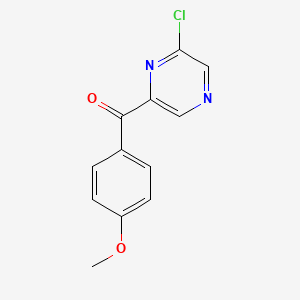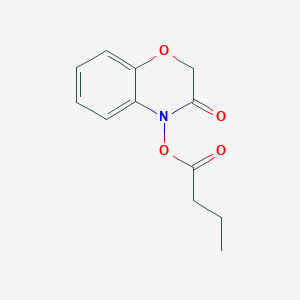
4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that belongs to the benzoxazine family Benzoxazines are known for their diverse applications in various fields due to their unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of o-aminophenylcarbinols with carbonyl compounds. The reaction conditions often require the presence of acylating agents and heating to facilitate the formation of the benzoxazine ring .
Industrial Production Methods: Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which allow for precise control over reaction conditions and improved yields . These methods are advantageous for scaling up the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The benzoxazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the benzoxazine ring .
Aplicaciones Científicas De Investigación
4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-(Butanoyloxy)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects .
Comparación Con Compuestos Similares
4H-pyrans: These compounds share a similar heterocyclic structure and are used in the synthesis of various heterocycles.
4H-3,1-benzoxazines: These compounds are closely related and have similar synthetic routes and applications.
Uniqueness: Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields of research .
Propiedades
Número CAS |
918639-47-1 |
|---|---|
Fórmula molecular |
C12H13NO4 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
(3-oxo-1,4-benzoxazin-4-yl) butanoate |
InChI |
InChI=1S/C12H13NO4/c1-2-5-12(15)17-13-9-6-3-4-7-10(9)16-8-11(13)14/h3-4,6-7H,2,5,8H2,1H3 |
Clave InChI |
HUSUJNYKXOEVFQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)ON1C(=O)COC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


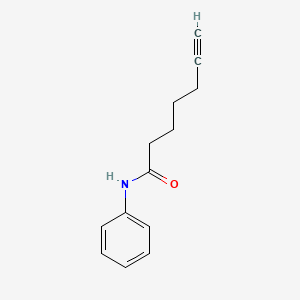
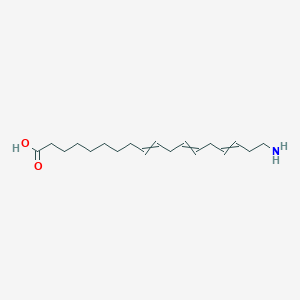
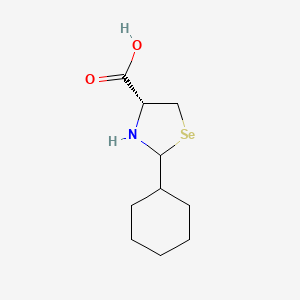

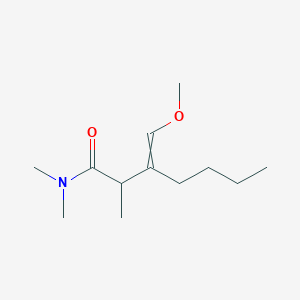
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
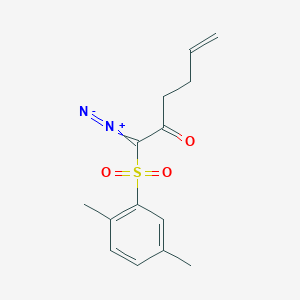
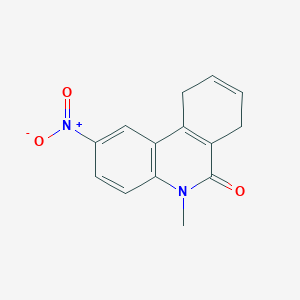
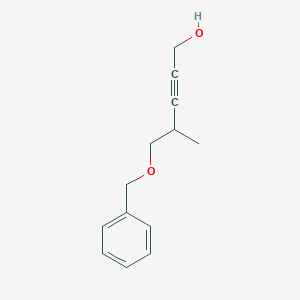
![(6S)-6-(4-bromophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B14177164.png)
![N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide](/img/structure/B14177167.png)
phosphane](/img/structure/B14177170.png)
